2-(3,5-Difluoropyridin-4-yl)acetic acid
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Overview
Description
2-(3,5-Difluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution . For example, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride (SF₄) or elemental fluorine (F₂). These reactions are conducted under controlled conditions to ensure high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the acetic acid moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound .
Scientific Research Applications
2-(3,5-Difluoropyridin-4-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-4-yl)acetic acid involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with one fluorine atom.
3,5-Difluoropyridine: A fluorinated pyridine with two fluorine atoms at positions 3 and 5.
2,6-Difluoropyridine: A fluorinated pyridine with two fluorine atoms at positions 2 and 6.
Uniqueness
2-(3,5-Difluoropyridin-4-yl)acetic acid is unique due to the presence of both fluorine atoms and an acetic acid moiety, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms on the pyridine ring can also affect its interaction with molecular targets, making it distinct from other fluorinated pyridines .
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI Key |
KAPXADVZVPKGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CC(=O)O)F |
Origin of Product |
United States |
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